N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide
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Overview
Description
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide is a synthetic organic compound that features a furan ring substituted with a fluorophenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide group is formed by reacting the furan derivative with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-chlorophenyl)furan-2-yl]methyl}prop-2-enamide
- N-{[5-(2-bromophenyl)furan-2-yl]methyl}prop-2-enamide
- N-{[5-(2-methylphenyl)furan-2-yl]methyl}prop-2-enamide
Uniqueness
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size allow it to modulate electronic properties and enhance binding interactions, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-2-14(17)16-9-10-7-8-13(18-10)11-5-3-4-6-12(11)15/h2-8H,1,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSDFDDSIKLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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